

# Sensory properties and aroma profile of 3-Ethyl-2,5-dimethylpyrazine

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## Compound of Interest

Compound Name: 3-Ethyl-2,5-dimethylpyrazine

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An In-depth Technical Guide to the Sensory & Analytical Profile of **3-Ethyl-2,5-dimethylpyrazine**

## Authored by: Gemini, Senior Application Scientist

### Introduction: The Aromatic Signature of Roasting

**3-Ethyl-2,5-dimethylpyrazine** (CAS No. 13360-65-1) is a heterocyclic, nitrogen-containing organic compound that plays a pivotal role in the sensory landscape of many foods and beverages.[1][2] As a member of the pyrazine family, it is a quintessential product of the Maillard reaction—the complex series of chemical interactions between amino acids and reducing sugars that occurs during thermal processing. This reaction is responsible for the desirable colors, tastes, and, most notably, the characteristic aromas of roasting, baking, and frying.

The presence of **3-Ethyl-2,5-dimethylpyrazine** imparts a highly sought-after aromatic profile, evoking notes of roasted nuts, cocoa, and coffee.[3][4][5] Its potent and distinctive aroma makes it an indispensable compound for the flavor and fragrance industries, where it is used to create and enhance authentic roasted flavor profiles in a vast array of consumer products, from coffee and chocolate to savory snacks and baked goods.[3] This guide provides a detailed exploration of its sensory characteristics, physicochemical properties, and the analytical methodologies employed for its characterization, tailored for researchers and professionals in food science and drug development.

## Chemical Identity[1][6]

- IUPAC Name: **3-Ethyl-2,5-dimethylpyrazine**
- Molecular Formula: C<sub>8</sub>H<sub>12</sub>N<sub>2</sub>
- CAS Number: 13360-65-1
- Synonyms: 2,5-Dimethyl-3-ethylpyrazine, 3,6-Cocoa pyrazine[1][7]

## Part 1: Sensory Profile and Physicochemical Properties

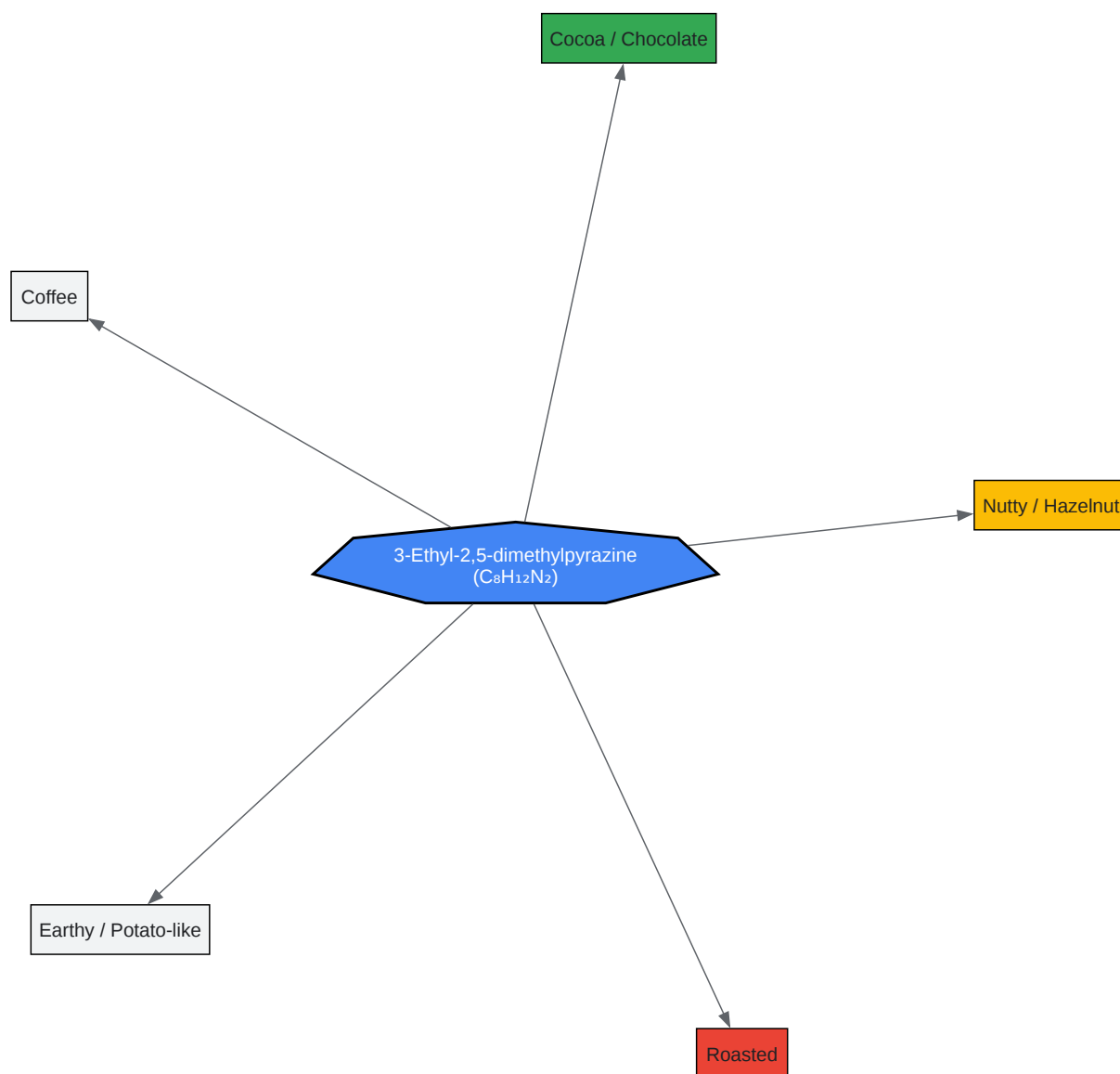
The sensory impact of an aroma compound is a function of both its inherent chemical structure and its concentration within a given matrix. **3-Ethyl-2,5-dimethylpyrazine** is distinguished by a potent and complex aroma profile that is highly valued for its contribution to "brown" flavor notes.

### Aroma and Flavor Descriptors

The aroma of **3-Ethyl-2,5-dimethylpyrazine** is consistently described with a vocabulary associated with roasted and thermally processed foods. While individual perception can vary, the most frequently cited descriptors include:

- Primary Notes: Roasted, Nutty (specifically hazelnut and peanut), Earthy[3]
- Secondary Notes: Cocoa, Coffee, Potato-chip-like, Burnt almonds[4][5][8]

Its taste profile at a concentration of 5 ppm is characterized as nutty and hazelnut-like.[7] This compound is a key contributor to the desirable aroma of numerous foods, including coffee, cocoa powder, roasted peanuts, Swiss cheese, and cooked beef.[9][10]



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Caption: Sensory profile of **3-Ethyl-2,5-dimethylpyrazine**.

## Quantitative Sensory Data and Physicochemical Properties

The odor detection threshold—the minimum concentration at which a compound can be perceived—is a critical parameter for evaluating its sensory impact. While specific thresholds for pyrazines can vary significantly depending on the medium (e.g., water, oil, air) and the analytical method used, they are generally known for their low thresholds, meaning they are effective aroma contributors even at very small concentrations.[\[11\]](#)[\[12\]](#)

The table below summarizes the key physicochemical properties of **3-Ethyl-2,5-dimethylpyrazine**.

Property	Value	Source(s)
CAS Registry Number	13360-65-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[13]</a>
Molecular Weight	136.19 g/mol	<a href="#">[1]</a> <a href="#">[6]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[14]</a>
Boiling Point	180-181 °C at 760 mmHg	<a href="#">[12]</a>
Density	0.965 g/mL at 25 °C	<a href="#">[12]</a>
Flash Point	69.4 °C (157 °F)	<a href="#">[7]</a>
Refractive Index	~1.5015 (n <sub>20/D</sub> )	<a href="#">[2]</a>
Solubility	Soluble in organic solvents, oils, and slightly soluble in water.	<a href="#">[14]</a> <a href="#">[15]</a>

## Part 2: Analytical Workflow for Characterization

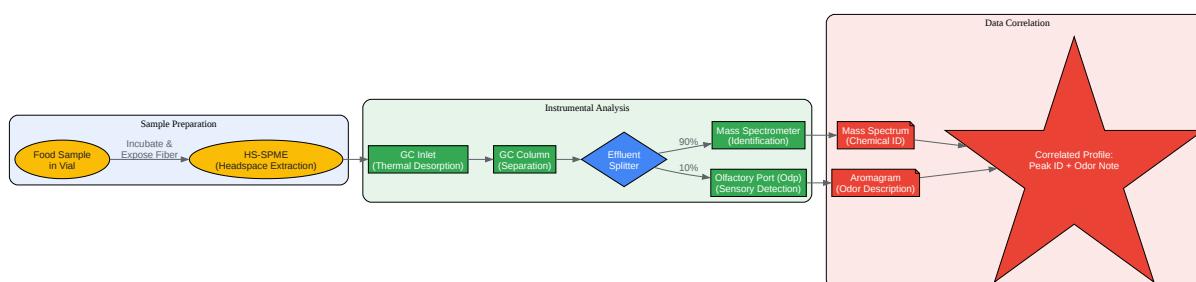
The definitive characterization of volatile aroma compounds like **3-Ethyl-2,5-dimethylpyrazine** from a complex food matrix requires a sophisticated analytical approach. The industry-standard methodology combines sensitive sample preparation with high-resolution separation and dual detection systems that provide both chemical identification and sensory perception data.

## Core Technique: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that couples a gas chromatograph with a human assessor who acts as a highly sensitive and specific detector.<sup>[16]</sup><sup>[17]</sup> As volatile compounds elute from the GC column, the effluent is split between a conventional detector (like a Mass Spectrometer) and a sniffing port, allowing the analyst to directly correlate specific chemical peaks with their perceived aroma.<sup>[17]</sup><sup>[18]</sup> This approach is indispensable for identifying which of the hundreds of volatile compounds in a food are truly "odor-active" and contribute to its overall aroma profile.<sup>[16]</sup><sup>[19]</sup>

## Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

To isolate and concentrate volatile pyrazines from a sample matrix prior to GC analysis, Headspace Solid-Phase Microextraction (HS-SPME) is the preferred method.<sup>[20]</sup> This solvent-free technique utilizes a fused silica fiber coated with a sorbent material.<sup>[21]</sup> The fiber is exposed to the headspace (the vapor phase) above the sample, where volatile analytes partition onto the fiber coating. After an equilibrium period, the fiber is retracted and inserted directly into the hot GC inlet, where the trapped analytes are thermally desorbed onto the analytical column.<sup>[20]</sup> The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for the broad range of volatiles, including pyrazines, found in food.<sup>[22]</sup>



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Caption: Workflow for HS-SPME-GC-O/MS analysis.

## Experimental Protocol: HS-SPME-GC-O/MS Analysis of 3-Ethyl-2,5-dimethylpyrazine

This protocol provides a validated system for identifying and characterizing **3-Ethyl-2,5-dimethylpyrazine** in a food matrix (e.g., ground roasted peanuts).

### 1. Sample Preparation & Extraction (HS-SPME):

- Objective: To isolate and concentrate volatile compounds from the sample headspace.

- Procedure:
- Accurately weigh 2.0 g of the homogenized sample into a 20 mL glass headspace vial.
- Add 1.0 g of Sodium Chloride (NaCl) to the vial. This "salting-out" effect increases the volatility of many organic compounds, enhancing their transfer to the headspace.[23]
- Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
- Place the vial in an autosampler tray equipped with an agitator and heater.
- Equilibrate the sample at 60°C for 15 minutes with agitation to facilitate the release of volatiles.
- Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the vial's headspace for 30 minutes at 60°C to extract the analytes.[22]

## 2. GC-MS/O Analysis & Desorption:

- Objective: To separate, identify, and sensorially evaluate the extracted compounds.
- Procedure:
- Immediately after extraction, transfer the SPME fiber to the heated GC injection port (set at 250°C) for thermal desorption for 5 minutes in splitless mode.
- The desorbed analytes are carried by the helium carrier gas onto the analytical column (e.g., a DB-WAX or DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Employ a GC oven temperature program: initial temperature of 40°C held for 2 minutes, ramped at 5°C/min to 240°C, and held for 5 minutes.
- At the end of the column, the effluent is split (e.g., 1:1 ratio) between the Mass Spectrometer (MS) detector and the heated olfactory detection port (ODP, maintained at 230°C).
- MS Detection: The MS scans a mass range of m/z 35-350. Compound identification is achieved by comparing the obtained mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing retention indices with those of authentic standards.[24]
- Olfactometry (O) Detection: A trained panelist sniffs the effluent from the ODP throughout the GC run, recording the time, intensity, and description of each perceived odor in an aromagram.

## 3. Data Analysis & Confirmation:

- Objective: To correlate instrumental data with sensory perception for unambiguous identification.
- Procedure:

- The chromatogram from the MS detector is overlaid with the aromagram from the O-detection.
- An odor detected at a specific retention time is correlated with the chemical peak eluting at the same time.
- The identification of the peak as **3-Ethyl-2,5-dimethylpyrazine** is confirmed by its mass spectrum and by matching its retention time with that of a pure standard analyzed under the identical conditions.

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